molecular formula C9H5NO2 B015270 5-Cyanophthalide CAS No. 82104-74-3

5-Cyanophthalide

Cat. No. B015270
CAS No.: 82104-74-3
M. Wt: 159.14 g/mol
InChI Key: XEEGWTLAFIZLSF-UHFFFAOYSA-N
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Patent
US06441201B1

Procedure details

5-Chlorocarbonylphthalid (24.3 g, 0.124 mole) was dissolved in sulfolane (51 g). Sulfamide (13.8 g 0.144 mole) was added and the temperature was raised to 135° C. for 3 hours. At about 90° C., gas evolution took place. The mixture was allowed to cool and water (100 g) was added. The temperature was held at 85-90° C. for 5 min and then the solution was cooled to 60° C. The crystals were filtered off and washed with water (60 g) and acetic acid (30 g). Then the title compound was dried in vacuo. Yield: 19 g, 96%. Purity: 98.2% (hplc, peak area).
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)=O.S(N)([NH2:17])(=O)=O.O>S1(CCCC1)(=O)=O>[C:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)#[N:17]

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
ClC(=O)C=1C=C2COC(=O)C2=CC1
Name
Quantity
51 g
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At about 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 60° C
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed with water (60 g) and acetic acid (30 g)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the title compound was dried in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(#N)C=1C=C2COC(=O)C2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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